molecular formula C7H8BrN B1266185 3-Bromo-2-methylaniline CAS No. 55289-36-6

3-Bromo-2-methylaniline

Cat. No. B1266185
CAS RN: 55289-36-6
M. Wt: 186.05 g/mol
InChI Key: IILVSKMKMOJHMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-methylaniline derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized in considerable yields through Suzuki cross-coupling reactions, demonstrating the efficacy of this method in producing derivatives with different functional groups (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure and properties of 3-Bromo-2-methylaniline derivatives have been investigated using density functional theory (DFT). These studies provide insights into the frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors, offering a deeper understanding of the electronic structure and reactivity of these compounds (Rizwan et al., 2021).

Chemical Reactions and Properties

3-Bromo-2-methylaniline participates in various chemical reactions, serving as a versatile precursor for the synthesis of different organic compounds. The palladium-catalyzed intramolecular arylation of 3-(2-bromophenylamino)quinolines under microwave irradiation is an example of a reaction utilizing 3-Bromo-2-methylaniline, leading to the formation of D-ring substituted 5-methyl-5H-indolo[2,3-c]quinolines (Hostyn et al., 2006).

Physical Properties Analysis

The physical properties of 3-Bromo-2-methylaniline and its derivatives, such as melting and boiling points, solubility, and stability, are crucial for their application in synthesis and material science. However, specific studies focusing on the comprehensive physical properties analysis of 3-Bromo-2-methylaniline were not identified in the search results. Typically, these properties would be determined experimentally under various conditions to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 3-Bromo-2-methylaniline, including its reactivity with other compounds, stability under different chemical conditions, and functional group transformations, are essential for its application in organic synthesis. For instance, its ability to undergo palladium-catalyzed reactions to form complex molecules illustrates its reactivity and utility as a building block in organic chemistry (Hostyn et al., 2006).

Scientific Research Applications

  • Synthesis and Optical Properties : 3-Bromo-2-methylaniline has been utilized in the synthesis of various compounds. For instance, it's used in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These compounds exhibit significant non-linear optical properties, making them potentially useful in the field of optoelectronics and photonics. Density functional theory (DFT) studies on these compounds provide insights into their structural characteristics and reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).

  • Pharmaceutical Synthesis : In pharmaceutical research, 3-Bromo-2-methylaniline is employed in the synthesis of complex molecules. For example, it's used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, where its reaction with other compounds under specific conditions produces medically relevant compounds (Ennis et al., 1999).

  • Electrochemical Studies : The electrochemical behavior of substituted anilines, including 3-Bromo-2-methylaniline, has been extensively studied. These studies focus on understanding the decomposition pathways and reaction mechanisms of these compounds in various environments. Such research is crucial for developing new electrochemical processes and materials (Arias et al., 1990).

  • Material Science and Dye Synthesis : 3-Bromo-2-methylaniline is key in synthesizing black fluorane dye, a crucial component in manufacturing thermal papers. Innovative techniques, like continuous homogeneous bromination in a modular microreaction system, have been developed to synthesize 4-bromo-3-methylanisole, a related compound, with high efficiency and selectivity (Xie et al., 2020).

  • Environmental Studies : This compound also finds relevance in environmental studies. For instance, the presence of 4-methylaniline and its derivatives in surface waters has been monitored and studied, indicating the environmental impact and behavior of such compounds (Wegman & Korte, 1981).

Safety And Hazards

3-Bromo-2-methylaniline is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILVSKMKMOJHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203792
Record name 3-Bromo-o-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylaniline

CAS RN

55289-36-6
Record name 3-Bromo-2-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-o-toluidine
Source ChemIDplus
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Record name 3-Bromo-o-toluidine
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Record name 3-bromo-o-toluidine
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Record name 3-BROMO-O-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
YH Xu, S Long - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… The title compound (I) was obtained as a by-product during an effort to make 2-(2-methyl-3-bromoanilino)nicotinic acid by reacting 2-chloronicotinic acid with 3-bromo-2-methylaniline …
Number of citations: 1 scripts.iucr.org
Y Wang, M Yan, R Ma, S Ma - Archiv der Pharmazie, 2015 - Wiley Online Library
… 3 was reduced with ferrum and ammonium chloride in refluxing ethanol and water to give 3-bromo-2-methylaniline 4 in 81% yield. 4 reacted with acetic anhydride in the presence of …
Number of citations: 20 onlinelibrary.wiley.com
S Chakraborty, C Saha - European Journal of Organic …, 2018 - Wiley Online Library
… Bromo compound 16, on simple reduction with iron powder in aqueous methanolic ammonium chloride, provided 3-bromo-2-methylaniline (17). The amino group of 17 was then …
A Hansson, J Jensen, OF Wendt… - European Journal of …, 2003 - Wiley Online Library
… 2-Iodo-4-methylaniline, 3-iodo-2-methylaniline, and 3-bromo-2-methylaniline were synthesized according to literature procedures.17 Precoated Merck silica gel 60 F 254 plates were …
S Krajčovičová, R Jorda, D Vanda, M Soural… - European Journal of …, 2021 - Elsevier
… The synthesis of pinacol boronate (Bpin) compounds 16–22 was approached by a two-step modification of commercially available 3-bromoaniline 7 or 3-bromo-2-methylaniline 8, …
Number of citations: 13 www.sciencedirect.com
AJ Folkes, K Ahmadi, WK Alderton, S Alix… - Journal of medicinal …, 2008 - ACS Publications
… To a solution of 3-bromo-2-methylaniline (1.00 g, 5.38 mmol) in dioxane (15 mL) was added triethylamine (3.0 mL, 4 equiv), Pd(OAc) 2 (60 mg, 5%), 2-dicyclohexylphosphinobiphenyl (…
Number of citations: 825 pubs.acs.org
Y Zhang, Y Guo, J Gao, W Huang, X Dong, M Liu - 2021 - researchsquare.com
… Pinacol boronation of commercially available 3bromo-2-methylaniline 7 with bis(pinacolato)diboron under standard condition produced arylboronate 8 in good yield, which was …
Number of citations: 3 www.researchsquare.com
J Miao, M Zhang, Y Pang, Z Zheng, C Tian… - Polymer …, 2023 - pubs.rsc.org
… Two N2BC-containing diamines (CANAL-2 and CANAL-4) were prepared through the CANAL reactions of NBD and 3-bromo-2-methylaniline or 3-bromo-2,6-dimethylaniline, …
Number of citations: 3 pubs.rsc.org
SB Larsen, B Bang-Andersen, TN Johansen… - Tetrahedron, 2008 - Elsevier
… 3-Bromo-2-methylaniline (25.0 g, 0.13 mol) was placed in a three-necked flask equipped with thermometer and stir bar. 48% HBr (40 mL, 2.6 equiv) was added and the resulting pink …
Number of citations: 44 www.sciencedirect.com
Q Tian, Z Cheng, HM Yajima, SJ Savage… - … Process Research & …, 2013 - ACS Publications
… Indazoles 21a/21b were prepared from 3-bromo-2-methylaniline (19) in two steps employing the sequence used in Scheme 9. Halogen-metal exchange on indazoles 21a/21b and …
Number of citations: 32 pubs.acs.org

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